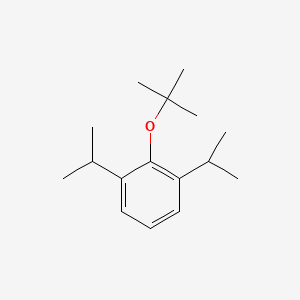

2-(tert-Butoxy)-1,3-diisopropylbenzene

Beschreibung

Contextualization of 2-(tert-Butoxy)-1,3-diisopropylbenzene within the Landscape of Hindered Ether Chemistry

This compound (CAS Number: 1369809-13-1) serves as a quintessential example of a highly sterically hindered aryl ether. bldpharm.comshao-yuan.com Its structure features a benzene (B151609) ring substituted with a bulky tert-butoxy (B1229062) group flanked by two isopropyl groups at the ortho positions. This arrangement creates a sterically crowded environment around the ether oxygen, significantly influencing its chemical and physical properties. The study of such molecules is crucial for understanding the limits of classical synthetic reactions and for the development of novel methodologies to overcome these steric barriers. The presence of the bulky tert-butyl and isopropyl groups effectively shields the ether linkage, making it less susceptible to cleavage and influencing the conformational preferences of the molecule.

Academic Significance of Steric Bulk in Aromatic Ether Systems

The presence of bulky substituents on an aromatic ring, as seen in this compound, has profound implications for the molecule's reactivity. Steric hindrance can:

Dictate Reaction Pathways: The sheer size of the substituents can prevent reagents from accessing a particular reaction site, thereby favoring alternative, less sterically demanding pathways. This can lead to unexpected and sometimes novel chemical transformations. rsc.orgrsc.org

Influence Reaction Rates: Steric congestion around a reactive center can significantly slow down a chemical reaction by impeding the approach of the reacting species.

Stabilize Reactive Intermediates: In some cases, bulky groups can sterically protect a reactive intermediate from further reactions, allowing for its isolation or participation in selective subsequent steps.

Control Regioselectivity: The steric bulk can direct incoming reagents to attack less hindered positions on the aromatic ring, thus controlling the regiochemical outcome of a reaction.

The study of sterically hindered systems like this compound provides a deeper understanding of these fundamental principles of organic chemistry. nih.govacs.orgsciencelink.net

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1369809-13-1 |

| Molecular Formula | C16H26O |

| Molecular Weight | 234.38 g/mol |

Historical Overview of Research Trajectories for Alkoxy-Substituted Arenes

The synthesis of aryl ethers has a rich history, with two cornerstone reactions dominating the field for over a century: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing ethers. chemistrytalk.orgcareers360.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. bartleby.comscienceinfo.com However, its application to the synthesis of sterically hindered aryl ethers like this compound is severely limited. The bulky nature of the reactants would favor elimination reactions over the desired substitution, leading to low yields of the ether product. bartleby.com

The Ullmann condensation , discovered by Fritz Ullmann in the early 20th century, provided an alternative route to aryl ethers, particularly diaryl ethers. wikipedia.orgsynarchive.comwikiwand.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). researchgate.net While the Ullmann reaction has been instrumental in the synthesis of many complex molecules, traditional conditions often require high temperatures and stoichiometric amounts of copper, which can be a drawback. wikipedia.org Modern advancements have led to the development of milder and more efficient copper- and palladium-catalyzed methods for the synthesis of sterically hindered ethers. organic-chemistry.orgacs.orgresearchgate.netacs.orgnih.gov

The limitations of these classical methods in the context of severe steric hindrance have spurred the development of innovative synthetic strategies. These modern approaches often employ sophisticated catalysts and reaction conditions to overcome the steric barriers and provide access to previously inaccessible, highly congested aryl ethers. Research in this area continues to be an active field, driven by the need for novel molecules with tailored properties for applications in various scientific disciplines.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H26O |

|---|---|

Molekulargewicht |

234.38 g/mol |

IUPAC-Name |

2-[(2-methylpropan-2-yl)oxy]-1,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C16H26O/c1-11(2)13-9-8-10-14(12(3)4)15(13)17-16(5,6)7/h8-12H,1-7H3 |

InChI-Schlüssel |

DIJATWAUVFZRSG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)(C)C |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Investigations of 2 Tert Butoxy 1,3 Diisopropylbenzene

Cleavage Reactions of the Alkyl Aryl Ether Linkage

The bond between the aromatic ring and the tert-butoxy (B1229062) group is a key site for chemical transformations. Its cleavage can be initiated by acids, Lewis acids, or certain organometallic reagents, each following distinct mechanistic pathways.

Acid-Mediated Cleavage Mechanisms (SN1 vs. SN2) with Steric Effects

The cleavage of ethers using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a classic organic reaction that can proceed via either an SN1 or SN2 mechanism. masterorganicchemistry.com The pathway is highly dependent on the structure of the alkyl groups attached to the ether oxygen. libretexts.orglibretexts.org In the case of 2-(tert-butoxy)-1,3-diisopropylbenzene, the ether involves a tertiary alkyl group (tert-butyl) and an aryl group.

The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.com Following this, the C-O bond breaks. Due to the structure of the tert-butyl group, the cleavage overwhelmingly proceeds through an SN1 mechanism . openstax.orgstackexchange.com This involves the departure of the stable 2,6-diisopropylphenol leaving group to form a relatively stable tertiary carbocation (tert-butyl cation). ncert.nic.in This cation is then attacked by a nucleophile (e.g., a halide ion) to form tert-butyl halide.

An SN2 pathway, which requires a backside attack by the nucleophile on the carbon adjacent to the oxygen, is severely hindered. chemistrysteps.com The extreme steric bulk of the tert-butyl group, compounded by the two flanking isopropyl groups on the benzene (B151609) ring, makes the electrophilic carbon inaccessible to nucleophilic attack. ncert.nic.inchemistrysteps.com Therefore, the SN2 mechanism is not a viable pathway for the cleavage of the tert-butyl-oxygen bond in this molecule. masterorganicchemistry.com

| Feature | SN1 Pathway (Observed) | SN2 Pathway (Disfavored) |

| Rate Determining Step | Formation of the tert-butyl carbocation. | Backside attack of the nucleophile. |

| Intermediate | Tertiary carbocation. ncert.nic.in | None (concerted mechanism). |

| Steric Hindrance | Favored by bulky alkyl groups that stabilize the carbocation. chemistrysteps.com | Inhibited by bulky alkyl groups. ncert.nic.in |

| Products | 2,6-diisopropylphenol and tert-butyl halide. | Not observed. |

Lewis Acid Catalyzed Transformations and Ether Dealkylation

Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are highly effective reagents for cleaving aryl alkyl ethers, particularly for dealkylation to form phenols. The mechanism begins with the coordination of the Lewis acid to the ether oxygen atom. This coordination weakens the C-O bond and makes the oxygen a better leaving group.

For this compound, the bulky tert-butyl group is readily cleaved. The reaction likely proceeds through a mechanism similar to the acid-catalyzed SN1 pathway, where the Lewis acid-oxygen complex facilitates the departure of a tert-butyl cation, which is then trapped. The result is the formation of 2,6-diisopropylphenol upon workup. The significant steric hindrance around the ether linkage does not impede this reaction, as the initial coordination occurs at the sterically accessible oxygen lone pairs.

Nucleophilic Cleavage Pathways with Organometallic Reagents

Direct nucleophilic cleavage of the C-O bond in this compound by common organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) is generally not a feasible pathway. These reagents are strong bases and potent nucleophiles that react readily with electrophilic carbons, such as those in carbonyls or epoxides. youtube.comlibretexts.orglibretexts.org

However, the carbons of the ether linkage in this molecule are not sufficiently electrophilic to be attacked directly. The aryl C-O bond is strong due to the sp² hybridization of the carbon, and as discussed, the tert-butyl group is too sterically hindered for an SN2-type attack. masterorganicchemistry.com Instead of acting as nucleophiles to cleave the ether, strongly basic organometallic reagents are more likely to act as bases, leading to deprotonation of the aromatic ring, a process known as metalation (see section 3.2.2). youtube.comresearchgate.net

Aromatic Substitution Reactions on the Diisopropylbenzene Core

The benzene ring of this compound is activated towards electrophilic substitution and can be functionalized through metalation reactions. The regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Influence of tert-Butoxy and Isopropyl Directing Effects

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct incoming electrophiles to specific positions and affect the reaction rate. masterorganicchemistry.commasterorganicchemistry.com The substituents on this compound are all activating, ortho, para-directing groups.

tert-Butoxy Group (-OC(CH₃)₃): This is a strongly activating group due to the electron-donating resonance effect of the oxygen's lone pairs. It strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions.

Isopropyl Groups (-CH(CH₃)₂): These are weakly activating groups that direct ortho and para through an inductive effect and hyperconjugation. doubtnut.com The C1-isopropyl group directs to the C6 (ortho) and C5 (meta) positions. The C3-isopropyl group directs to the C4 (ortho) and C5 (meta) positions.

The directing effects are cooperative towards certain positions and competitive towards others. The powerful activating effect of the tert-butoxy group is dominant. Substitution is strongly favored at the C4 (para) and C6 (ortho) positions. However, the C6 position is significantly sterically hindered by the adjacent isopropyl group at C1. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C4 position . This position is para to the strongly directing tert-butoxy group and ortho to the C3-isopropyl group, making it the most electronically enriched and accessible site for substitution. chegg.com

| Position on Ring | Directing Influence from -OC(CH₃)₃ | Directing Influence from C1-iPr | Directing Influence from C3-iPr | Overall Favorability |

| C4 | para (Strongly Activating) | meta (Weakly Activating) | ortho (Activating) | Most Favorable |

| C5 | meta (Weakly Activating) | meta (Weakly Activating) | meta (Weakly Activating) | Least Favorable |

| C6 | ortho (Strongly Activating) | ortho (Activating) | - | Favorable but Sterically Hindered |

Metalation and Lithiation Studies of Sterically Hindered Aromatics

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium reagent, typically n-butyllithium or sec-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). organic-chemistry.org Ether oxygen atoms are effective DMGs because they can coordinate to the lithium atom, delivering the base to a proximate C-H bond. baranlab.org

In this compound, the tert-butoxy group can act as a DMG, directing lithiation to the C6 position. nih.gov Despite the significant steric hindrance from the C1-isopropyl group, the chelation effect of the ether oxygen can overcome this barrier, leading to the formation of a 6-lithio species. This aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at the C6 position, a functionalization pattern that is difficult to achieve through classical electrophilic aromatic substitution due to steric hindrance. wikipedia.org The use of additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and enhance the basicity and reactivity of the metalating agent, facilitating deprotonation even at sterically congested sites. baranlab.org

Inability to Generate Article on the Reactivity of this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the reactivity and mechanistic investigations of the chemical compound this compound. Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specified outline.

The requested article was to focus on the "," with a specific emphasis on "Transformations Involving the tert-Butyl Moiety and Isopropyl Substituents" and "Rearrangement Reactions and Their Mechanistic Implications."

Despite employing various search strategies and querying multiple chemical information sources, no dedicated studies or detailed research findings concerning the specific transformations of the tert-butyl or isopropyl groups of this compound were found. Similarly, there is no available literature detailing any rearrangement reactions that this particular compound undergoes, nor any associated mechanistic studies.

General information on the reactivity of tert-butyl ethers and the principles of rearrangement reactions in organic chemistry is widely available. However, this general knowledge cannot be extrapolated to construct a specific and accurate account of the behavior of this compound without direct experimental evidence and peer-reviewed research. The steric hindrance provided by the two isopropyl groups flanking the tert-butoxy group would be expected to significantly influence its reactivity in ways that cannot be predicted without specific studies.

Given the strict instructions to focus solely on the specified compound and the provided outline, and the absence of the necessary specific data, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible. To do so would require speculation and would not meet the standards of scientific accuracy.

Applications and Utility in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

In the synthesis of complex organic molecules, the strategic use of protecting groups is paramount to mask reactive functional groups while other parts of the molecule are being modified. 2-(tert-Butoxy)-1,3-diisopropylbenzene exemplifies this principle, where the tert-butoxy (B1229062) group serves as a robust protecting group for the phenolic oxygen of 2,6-diisopropylphenol.

The 2,6-diisopropylphenyl scaffold is incorporated into larger molecules to introduce significant steric bulk, which can control reaction stereochemistry, stabilize reactive intermediates, or dictate a specific molecular conformation. The tert-butoxy group allows for a wide range of chemical transformations to be performed on other parts of a molecule without interference from the acidic phenol (B47542) proton. These transformations can include carbon-carbon bond formations, functional group interconversions, and oxidation or reduction reactions.

Once the desired modifications are complete, the tert-butyl group can be selectively removed under acidic conditions to liberate the phenol. This newly revealed hydroxyl group can then participate in subsequent reactions or remain as a key functional group in the final target molecule. For instance, in the synthesis of complex substituted anilines, such as 2,6-diisopropyl-4-phenoxy aniline (B41778), the core 2,6-diisopropylaniline (B50358) structure undergoes several synthetic steps, demonstrating its utility as a foundational intermediate. google.com The protected phenol variant allows for even greater synthetic flexibility in analogous multi-step sequences.

Precursor for Advanced Ligand Design in Organometallic Catalysis

Perhaps the most significant application of this compound is as a precursor in the synthesis of advanced ligands for organometallic catalysis. The 2,6-diisopropylphenyl (DIPP) substituent is a cornerstone in modern ligand design, prized for the exceptional steric shield it provides to a metal center, which enhances catalyst stability and influences selectivity.

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, largely replacing phosphines in many catalytic applications due to their strong σ-donating properties and steric tunability. rsc.org Among the most successful and widely used NHC ligands is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). researchgate.net The synthesis of the IPr ligand and its derivatives begins with 2,6-diisopropylaniline.

This compound is a key synthetic precursor to this essential building block. The synthetic route involves the deprotection of the tert-butoxy group to yield 2,6-diisopropylphenol, followed by a catalytic amination process to convert the phenol into 2,6-diisopropylaniline. google.comscribd.com This aniline is then used in a multi-step sequence to construct the imidazolium (B1220033) salt precursor of the IPr ligand. The steric bulk imparted by the two DIPP groups is critical to the success of catalysts derived from the IPr ligand, such as the Grubbs second-generation catalyst, by promoting catalyst initiation and preventing decomposition pathways. nih.gov

Table 1: Representative NHC Ligands Featuring the Diisopropylphenyl Moiety

| Ligand Name | Abbreviation | Structure | Key Applications |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr | Imidazole-based | Olefin Metathesis, Cross-Coupling |

| 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene | SIPr | Imidazoline-based (saturated backbone) | Cross-Coupling, C-H Activation |

| 1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene | IPr* | Substituted Imidazole-based | Enhanced Steric Hindrance Applications |

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, relies heavily on the design of effective chiral ligands. nih.gov Bulky aryl ether scaffolds are valuable components in chiral ligand design because their steric hindrance can create a well-defined chiral pocket around a metal catalyst, thereby directing the stereochemical outcome of a reaction.

This compound serves as an ideal starting material for such ligands. The tert-butoxy group acts as a handle or a protected precursor to a coordinating heteroatom. Synthetic strategies can involve ortho-lithiation of the benzene (B151609) ring followed by the introduction of a chiral auxiliary or a phosphine (B1218219) group. Subsequent deprotection of the tert-butoxy group would yield a phenol that could be converted into a phosphinite or another coordinating group, resulting in a chiral, bidentate P,O-ligand. The steric bulk of the diisopropylphenyl groups would be crucial for creating the necessary chiral environment to induce high enantioselectivity in catalytic reactions such as asymmetric hydrogenation or allylic alkylation. nih.govresearchgate.net The ProPhenol ligand, a binaphthyl-based phenol, is an example of a successful chiral ligand framework where a phenolic backbone is used to create a bimetallic catalyst for a wide range of asymmetric addition reactions. nih.gov The bulky scaffold of this compound provides a platform for developing new classes of ligands inspired by such successful systems.

Building Block for Functional Materials and Supramolecular Assemblies

The unique combination of a bulky, lipophilic framework and a latent functional group makes this compound an intriguing building block for the synthesis of functional organic materials and components of supramolecular assemblies. The physical and chemical properties of materials are dictated by the structure and intermolecular interactions of their constituent molecules.

The prominent diisopropylphenyl and tert-butoxy groups ensure that molecules derived from this precursor have a high degree of steric hindrance. In the context of materials science, this can lead to several useful properties:

Inhibition of Crystallization: The bulky, non-planar structure can disrupt efficient crystal packing, promoting the formation of amorphous glasses with potential applications in organic electronics.

Enhanced Solubility: The lipophilic alkyl groups significantly increase the solubility of derived molecules in common organic solvents, which is crucial for solution-based processing of materials.

Creation of Porous Materials: When incorporated into larger, rigid structures, the bulky groups can act as "spacer" units, preventing the collapse of the molecular framework and leading to materials with intrinsic microporosity.

Furthermore, deprotection of the tert-butoxy group to reveal the phenol provides a site for hydrogen bonding. This allows for the programmed self-assembly of molecules into well-defined supramolecular structures, such as organogels or liquid crystals, driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. researchgate.net The photochemistry of the deprotected 2,6-diisopropylphenol has also been studied, revealing pathways to form diphenol derivatives and benzoquinones, suggesting potential applications in photochemically responsive materials. rsc.org

Contributions to Methodological Advancements in Organic Chemistry

The primary contribution of this compound to methodological advancements lies in its role as a precursor to the 2,6-diisopropylphenyl-containing ligands that have revolutionized organometallic catalysis. The development of catalysts bearing ligands like IPr has directly led to new synthetic methods and expanded the scope of existing ones.

Table 2: Impact of DIPP-Containing Ligands on Catalytic Methods

| Catalytic Reaction | Advancement Enabled by DIPP Ligands |

| Olefin Metathesis | Enabled the synthesis of highly substituted (tri- and tetrasubstituted) and sterically hindered alkenes, which were previously inaccessible with less bulky catalysts. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Increased catalyst stability and activity, allowing for the coupling of challenging substrates (e.g., aryl chlorides) and reactions at lower catalyst loadings. |

| C-H Bond Activation/Functionalization | The steric bulk and strong donor capacity of the ligands facilitate challenging C-H activation steps and prevent catalyst decomposition, enabling novel bond formations. |

By providing a reliable synthetic route to the 2,6-diisopropylaniline building block, precursors like this compound have been instrumental in the widespread adoption of these powerful catalysts. This has, in turn, enabled chemists to devise more efficient and atom-economical synthetic routes to complex pharmaceuticals, agrochemicals, and polymers. The ability to construct hindered C-C and C-heteroatom bonds with high efficiency has fundamentally altered the landscape of modern synthetic strategy. rsc.orgresearchgate.net

Advanced Characterization of this compound in Research

The structural elucidation and in-depth characterization of sterically hindered molecules like this compound are crucial for understanding their reactivity, properties, and potential applications in organic synthesis. The significant steric crowding around the aromatic ring, imparted by the bulky tert-butoxy and two isopropyl groups, necessitates the use of sophisticated analytical techniques to gain unambiguous structural and dynamic information. This article focuses on the advanced spectroscopic and crystallographic methods employed in the research context for the detailed characterization of such complex molecules.

Future Research Directions and Emerging Paradigms for Bulky Aryl Ethers

Development of Novel and Highly Selective Synthetic Routes

The synthesis of sterically hindered aryl ethers like 2-(tert-butoxy)-1,3-diisopropylbenzene often presents challenges due to the steric hindrance around the reaction centers. Future research will likely focus on overcoming these limitations through the development of novel and highly selective synthetic methodologies.

Key Research Areas:

Transition-Metal-Free C-O Bond Formation: While traditional methods like the Williamson ether synthesis are often inefficient for sterically demanding substrates, modern transition-metal-free approaches are showing promise. The use of diaryliodonium salts for the arylation of tertiary alcohols is a particularly relevant area of investigation for synthesizing compounds with unprecedented steric congestion. organic-chemistry.org

Catalytic C-H Functionalization: Direct C-H oxygenation of arenes offers a more atom-economical route to aryl ethers. researchgate.net Future work will likely target the development of catalysts that can selectively introduce a tert-butoxy (B1229062) group into the sterically crowded 2-position of 1,3-diisopropylbenzene (B165221).

Palladium-Catalyzed Coupling Reactions: The use of specialized ligands, such as bulky di-1-adamantyl-substituted bipyrazolylphosphines, has enabled the palladium-catalyzed coupling of aryl halides with primary alcohols. organic-chemistry.org Adapting these systems for tertiary alcohols like tert-butanol (B103910) remains a significant but important challenge.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Method | Potential Advantages | Foreseen Challenges |

| Diaryliodonium Salts | High yields for sterically hindered products, metal-free conditions. | Availability and stability of diaryliodonium reagents. |

| C-H Oxygenation | High atom economy, direct functionalization. | Regioselectivity in sterically crowded environments, catalyst development. |

| Pd-Catalyzed Coupling | Broad substrate scope for less hindered alcohols. | Overcoming steric hindrance with bulky tertiary alcohols. |

Exploration of Untapped Reactivity Profiles and Catalytic Transformations

The unique steric and electronic properties of this compound suggest that it may exhibit novel reactivity and find applications in catalysis.

Directing Group in C-H Activation: The tert-butoxy group could potentially act as a directing group to guide the functionalization of the isopropyl groups or the aromatic ring at specific positions. Research into this area could lead to the development of new synthetic strategies for complex molecules.

Ligand Development: The bulky nature of this aryl ether makes it a candidate for use as a ligand in transition-metal catalysis. The steric bulk can influence the coordination sphere of the metal center, leading to enhanced selectivity in catalytic transformations.

Photocatalytic Functionalization: Recent studies have shown that aryl alkyl ethers can undergo highly selective photocatalytic functionalization of their alkyl groups. rsc.org Investigating the behavior of this compound under photocatalytic conditions could reveal new reaction pathways.

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are difficult to control in batch processes. researchgate.netvapourtec.com

Enhanced Safety and Control: The synthesis and subsequent transformations of bulky aryl ethers may involve hazardous reagents or intermediates. Continuous flow processing allows for the handling of small volumes of reactive species at any given time, significantly improving the safety profile. mdpi.com

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processing. nih.gov This is particularly beneficial for optimizing the synthesis of sterically hindered compounds where reaction conditions are critical.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. bohrium.com This can streamline the synthesis of complex molecules derived from this compound.

Design of Next-Generation Catalytic Systems Leveraging Steric Control

The steric hindrance provided by the tert-butoxy and diisopropyl groups can be harnessed to design highly selective catalysts.

Shape-Selective Catalysis: By incorporating this compound or similar bulky moieties into catalyst structures, it may be possible to create catalysts that selectively convert substrates based on their size and shape.

Enantioselective Catalysis: Chiral versions of bulky aryl ethers could be developed as ligands for asymmetric catalysis, where the steric bulk plays a crucial role in controlling the stereochemical outcome of a reaction.

Frustrated Lewis Pairs (FLPs): The steric hindrance in molecules like this compound could be exploited in the design of frustrated Lewis pairs. These systems, which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct, can activate small molecules and catalyze a variety of transformations.

Applications in Advanced Chemical Technologies and Functional Molecules

The unique properties of this compound suggest its potential use in a range of advanced applications.

Polymer Chemistry: Bulky functional groups are known to influence the properties of polymers by increasing free volume and altering chain packing. nih.gov Incorporating this bulky aryl ether into polymer backbones could lead to materials with tailored thermal, mechanical, and dielectric properties. nih.gov

Functional Materials: The steric and electronic characteristics of this compound could be beneficial in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.

Pharmaceutical and Agrochemical Synthesis: As a building block, this compound could be used in the synthesis of complex, biologically active molecules where steric control is essential for achieving the desired activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-Butoxy)-1,3-diisopropylbenzene, and how can purity be ensured?

- Methodology : The compound can be synthesized via alkylation of 1,3-diisopropylbenzene with tert-butyl halides under acidic conditions. Catalytic methods (e.g., Lewis acids like AlCl₃) improve regioselectivity. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity verification requires HPLC (Intersil SIL-100A column, hexane/isopropanol mobile phase) and GC-MS to confirm absence of side products like dihydroperoxides .

Q. How can researchers characterize the stability of this compound under oxidative conditions?

- Methodology : Accelerated stability studies using H₂O₂ or O₂ in polar solvents (e.g., acetonitrile) at elevated temperatures (40–60°C). Monitor degradation via HPLC-UV (257 nm detection) to identify products like monohydroperoxides (MHP) or dihydroperoxides (DHP). Kinetic analysis (Arrhenius plots) predicts shelf-life .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodology : Test solubility in aprotic solvents (e.g., DCM, THF) and hydrocarbons (hexane, toluene) using gravimetric analysis. Correlate results with Hansen solubility parameters. Polar solvents may disrupt tert-butoxy group interactions, reducing solubility compared to non-polar analogs .

Advanced Research Questions

Q. How does the tert-butoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : Compare EAS (nitration, sulfonation) of this compound with its non-substituted analog. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict directing effects. Experimental validation via NMR (¹³C/¹H) and X-ray crystallography .

Q. What role does this compound play in modulating enzyme activity, and how can binding affinities be quantified?

- Methodology : Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) using fluorescence quenching or SPR. The tert-butoxy group’s steric bulk may reduce binding; compare IC₅₀ values with smaller alkoxy analogs. Molecular docking (AutoDock Vina) identifies key hydrophobic interactions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Apply DFT (M06-2X/def2-TZVP) to simulate Suzuki-Miyaura coupling intermediates. Assess oxidative addition feasibility at the isopropyl-substituted benzene ring. Validate predictions experimentally via Pd-catalyzed reactions with aryl boronic acids, monitored by LC-MS .

Data Contradiction Analysis

Q. Discrepancies in reported oxidation pathways: How to resolve conflicting product profiles?

- Methodology : Replicate studies under controlled conditions (O₂ pressure, solvent purity). Use high-resolution LC-MS/MS to distinguish isomers (e.g., MHP vs. KHP). Cross-reference with kinetic isotope effects (KIE) to identify rate-determining steps. Contradictions may arise from trace metal catalysts or varying peroxide initiators .

Key Notes

- Structural Insights : The tert-butoxy group enhances steric hindrance, impacting reactivity and solubility .

- Advanced Applications : Potential as a scaffold in drug discovery (e.g., kinase inhibitors) or as a ligand in coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.